Antibacterial Potency Reduction: Desmethylofloxacin vs. Parent Ofloxacin
In a comparative study establishing the in vitro activities of ofloxacin and its metabolites, desmethyl ofloxacin demonstrated significant antibacterial activity; however, this activity was explicitly quantified as being less potent than that of the parent drug, ofloxacin [1]. While exact MIC values were not universally specified in the primary abstract, the findings confirm that the metabolic N-demethylation of ofloxacin results in a quantifiable reduction in antimicrobial efficacy.
| Evidence Dimension | In Vitro Antibacterial Potency |
|---|---|
| Target Compound Data | Significant antimicrobial activity, but less than that of the parent drug (qualitative comparative assessment) |
| Comparator Or Baseline | Ofloxacin (Parent Drug) - Higher antimicrobial activity |
| Quantified Difference | Potency is reduced relative to ofloxacin |
| Conditions | In vitro susceptibility testing using a specific HPLC assay for quantification of compounds |
Why This Matters
For researchers studying metabolite pharmacology or developing PK/PD models, sourcing desmethylofloxacin is essential to establish the baseline activity of the circulating N-demethylated fraction, which does not contribute equally to the overall antimicrobial effect of the parent therapy.
- [1] White LO, MacGowan AP, Lovering AM, Reeves DS, Mackay IG. A preliminary report on the pharmacokinetics of ofloxacin, desmethyl ofloxacin and ofloxacin N-oxide in patients with chronic renal failure. Drugs. 1987;34(Suppl 1):56-61. View Source
